molecular formula C7H14FNO B13326245 4-Fluoroazocan-5-ol

4-Fluoroazocan-5-ol

Cat. No.: B13326245
M. Wt: 147.19 g/mol
InChI Key: ZAUKAOKPECLJMC-UHFFFAOYSA-N
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Description

4-Fluoroazocan-5-ol is a fluorinated organic compound that belongs to the class of azocanes Azocanes are eight-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoroazocan-5-ol typically involves the fluorination of azocane derivatives. One common method is the nucleophilic substitution reaction where a fluorine source, such as potassium fluoride (KF), reacts with an azocane precursor under specific conditions. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoroazocan-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group (-OH) in this compound can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different fluorinated azocane derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 4-Fluoroazocan-5-one, while reduction can produce 4-Fluoroazocan-5-amine.

Scientific Research Applications

4-Fluoroazocan-5-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluoroazocan-5-ol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroazocane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    5-Fluoroazocan-4-ol: Isomer with the fluorine and hydroxyl groups in different positions, leading to different chemical properties.

    4-Fluoroazocan-5-one: Oxidized form of 4-Fluoroazocan-5-ol with a ketone group instead of a hydroxyl group.

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a hydroxyl group in the azocane ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H14FNO

Molecular Weight

147.19 g/mol

IUPAC Name

4-fluoroazocan-5-ol

InChI

InChI=1S/C7H14FNO/c8-6-3-5-9-4-1-2-7(6)10/h6-7,9-10H,1-5H2

InChI Key

ZAUKAOKPECLJMC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(CCNC1)F)O

Origin of Product

United States

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